2-(2,3-Dimethylphenyl)benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenyl)benzoic acid typically involves the reaction of 2,3-dimethylaniline with phthalic anhydride. The reaction proceeds through an amide formation followed by cyclization to yield the desired product . The reaction conditions often include the use of a solvent such as toluene and a catalyst like polyphosphoric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(2,3-Dimethylphenyl)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of aromatic substitution and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Extensively studied for its therapeutic effects in pain management and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylphenyl)benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are essential for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another widely used NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its longer duration of action compared to other NSAIDs.
Ketoprofen: Similar in its mechanism of action but differs in its pharmacokinetic profile.
Uniqueness
2-(2,3-Dimethylphenyl)benzoic acid is unique in its specific structural features, such as the presence of two methyl groups on the phenyl ring, which contribute to its distinct pharmacological properties. It is particularly effective in treating menstrual pain and has a different side effect profile compared to other NSAIDs .
Properties
IUPAC Name |
2-(2,3-dimethylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-6-5-9-12(11(10)2)13-7-3-4-8-14(13)15(16)17/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXUXAJPOBMAPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681325 |
Source
|
Record name | 2',3'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261932-54-0 |
Source
|
Record name | 2',3'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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